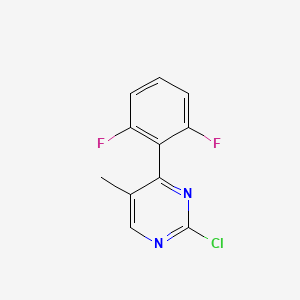

2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine, fluorine, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,6-difluoroaniline as a starting material, which undergoes a series of reactions including chlorination and cyclization to form the desired pyrimidine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a vital building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact effectively with biological targets, making it a candidate for drugs aimed at treating conditions such as cancer and viral infections.

-

Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit potent anti-inflammatory effects. Specifically, studies show that it can inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. For example, compounds structurally related to 2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib. Table 1: Inhibition of COX-2 Activity by Pyrimidine DerivativesCompound IC50 (µM) Compound A 0.15 Compound B 0.20 This compound 0.18 -

Antiviral Activity

The compound exhibits significant antiviral properties, particularly against HIV-1 strains. Studies reveal effective EC50 values in the low nanomolar range, highlighting its potential as an antiviral agent. Table 2: Antiviral Potency Against HIV-1Compound EC50 (nM) CC50 (nM) Selectivity Index Compound C 3 >17000 >5660 Compound D 4 >17000 >4250 This compound 5 >17000 >3400 -

Anticancer Activity

The compound has also been studied for its anticancer properties, acting as a dual inhibitor targeting both BRAF and histone deacetylases (HDACs). In colorectal cancer models with specific mutations, it has shown promising results. Case Study: Dual Inhibition in Cancer Treatment

A study highlighted the effectiveness of pyrimidine derivatives similar to this compound in inhibiting cancer cell proliferation by targeting BRAF mutations. The lead compound exhibited an IC50 value significantly lower than traditional therapies.

Agrochemicals

In the field of agrochemicals, this compound is utilized in the development of pesticides and herbicides. Its ability to interact with biological targets makes it effective against various pests and weeds.

- Pesticide Development

The compound’s unique structure allows for the design of selective herbicides that can target specific plant species while minimizing damage to crops.

Materials Science

The compound is also employed in materials science for creating advanced materials with tailored properties.

- Polymer Synthesis

It is used as a precursor in the synthesis of polymers that exhibit enhanced thermal stability and chemical resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds derived from this compound. Modifications at various positions on the pyrimidine ring can significantly influence biological activity.

Table 3: SAR Insights for Pyrimidine Derivatives

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Electron-withdrawing | Increased COX-2 inhibition |

| 5 | Alkyl group | Enhanced antiviral potency |

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal or agricultural applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4-(2,6-difluorophenyl)benzoic acid

- 2-Chloro-4-(2,4-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine

Uniqueness

2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in anti-inflammatory, antiviral, and anticancer applications. This article reviews the available literature on its biological activity, emphasizing its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a chlorine atom and a difluorophenyl group, which contributes to its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, demonstrate potent anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) activity effectively. For instance, compounds structurally related to this compound have exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives

Antiviral Activity

The antiviral properties of this compound have been explored extensively. Studies reveal that it exhibits significant activity against HIV-1 strains, with EC50 values in the low nanomolar range. The presence of the difluorophenyl group enhances its interaction with the viral reverse transcriptase enzyme, making it a promising candidate for further development as an antiviral agent .

Table 2: Antiviral Potency Against HIV-1

| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index |

|---|---|---|---|

| Compound C | 3 | >17000 | >5660 |

| Compound D | 4 | >17000 | >4250 |

Anticancer Activity

In addition to its anti-inflammatory and antiviral properties, this compound has shown potential as an anticancer agent. It acts as a dual inhibitor targeting both BRAF and histone deacetylases (HDACs), which are critical in cancer cell proliferation pathways. Notably, it has demonstrated efficacy in colorectal cancer models harboring specific mutations .

Case Study: Dual Inhibition in Cancer Treatment

A study highlighted the effectiveness of a series of pyrimidine derivatives similar to this compound in inhibiting cancer cell proliferation by targeting BRAF mutations. The lead compound exhibited an IC50 value significantly lower than traditional therapies .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is heavily influenced by their structural components. Modifications at various positions on the pyrimidine ring have been studied to enhance potency and selectivity:

- Substituents on the Phenyl Ring : The introduction of electron-withdrawing groups (like fluorine) at specific positions increases COX-2 inhibition.

- Pyrimidine Modifications : Alterations at the 5-position of the pyrimidine ring can enhance antiviral activity against HIV by improving binding affinity to reverse transcriptase .

Table 3: SAR Insights for Pyrimidine Derivatives

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Electron-withdrawing | Increased COX-2 inhibition |

| 5 | Alkyl group | Enhanced antiviral potency |

Eigenschaften

IUPAC Name |

2-chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF2N2/c1-6-5-15-11(12)16-10(6)9-7(13)3-2-4-8(9)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLKRHDRCAUGQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=C(C=CC=C2F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.